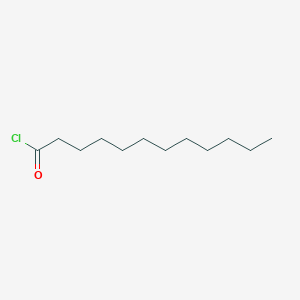

Lauroyl chloride

描述

属性

IUPAC Name |

dodecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGIJDNPUZEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044368 | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C @ 18 MM HG | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

112-16-3 | |

| Record name | Dodecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-17 °C | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Reaction Mechanism and Standard Protocol

The thionyl chloride (SOCl₂) method remains the most widely adopted laboratory-scale synthesis. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts lauric acid’s hydroxyl group into a chloride:

A representative protocol involves dropwise addition of SOCl₂ to lauric acid at 75°C, followed by reflux at 90°C for 2 hours. Excess SOCl₂ is removed via fractional distillation under reduced pressure (2.13–2.27 kPa), yielding lauroyl chloride at 80% efficiency.

Catalytic Enhancements and Yield Optimization

Incorporating imidazole derivatives (e.g., 2-methylimidazole) as catalysts at 2 mol% improves reaction kinetics, enabling completion within 1 hour at 90°C. This modification elevates yields to 94.5% while reducing SOCl₂ stoichiometry from 1.5:1 to 1.3:1. Post-reaction nitrogen purging eliminates residual HCl and SO₂, ensuring product purity >98%.

Table 1: Thionyl Chloride Method Parameters

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Temperature | 75–90°C | 80–100°C |

| SOCl₂:Lauric Acid Ratio | 1.5:1 | 1.3:1 |

| Catalyst | None | 2-Methylimidazole |

| Reaction Time | 4 hours | 1 hour |

| Yield | 80% | 94.5% |

Phosgene-Based Synthesis

Batch Process with N,N-Dimethylformamide (DMF)

Phosgene (COCl₂) offers an alternative chlorination pathway, particularly in industrial settings. In a patented batch process, gaseous phosgene is introduced to lauric acid in DMF at 40–60°C. The reaction achieves 99.1% purity with a catalyst adduct (DMF·HCl) concentration below 0.05 mol%, minimizing side reactions.

Continuous Flow Systems

Modern plants employ continuous stirred-tank reactors (CSTRs) for phosgene reactions, maintaining 20–80°C and 0.8–1.2 bar pressure. A molar ratio of 1:3 (lauric acid:phosgene) ensures complete conversion within 5–6 hours, with inert gas stripping removing HCl and CO₂.

Table 2: Phosgene Method Industrial Parameters

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Temperature | 40–60°C | 20–80°C |

| Pressure | Atmospheric | 0.8–1.2 bar |

| Catalyst | DMF | DMAP |

| Residence Time | 5 hours | 6 hours |

| Purity | 99.1% | 98.5% |

Bis(trichloromethyl) Carbonate (BTC) Route

Green Chemistry Approach

BTC (triphosgene) has emerged as a safer alternative to traditional chlorinating agents. Reacting BTC with lauric acid in chlorobenzene at 50–80°C for 3–8 hours achieves 95% yield. The reaction, catalyzed by 1,3-dimethyl-2-imidazolidinone, generates fewer hazardous byproducts (e.g., CO₂ instead of SO₂):

Solvent and Stoichiometry Optimization

Increasing BTC stoichiometry from 0.34:1 to 1:1 (relative to lauric acid) enhances conversion rates from 85.5% to 95%. Tetrahydrofuran (THF) as solvent reduces reaction time to 3 hours at 80°C while maintaining 98% purity.

Industrial Synthesis and Scale-Up

Batch vs. Continuous Production

Batch reactors dominate small-scale synthesis due to flexibility, achieving 90–94% yields. Large-scale facilities prefer continuous processes, which improve throughput by 40% and reduce phosgene inventory risks.

Purification Techniques

Fractional distillation under vacuum (10–15 mmHg) remains standard, isolating this compound at 134–137°C. Advanced plants employ wiped-film evaporators, reducing thermal degradation and increasing throughput by 25%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Metric | Thionyl Chloride | Phosgene | BTC |

|---|---|---|---|

| Yield | 80–94.5% | 95–99.1% | 85.5–95% |

| Byproducts | SO₂, HCl | HCl, CO₂ | CO₂, HCl |

| Reaction Time | 1–4 hours | 5–6 hours | 3–8 hours |

| Capital Cost | Low | High | Moderate |

| Environmental Impact | High (SO₂) | Moderate | Low |

化学反应分析

Nucleophilic Acyl Substitution

Lauroyl chloride reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. These reactions typically proceed under mild conditions (20–100°C) and are widely used in derivatization and material science.

Key Reactions:

-

With alcohols :

Example: Synthesis of ethyl laurate for hydrophobic coatings . -

With amines :

Used to prepare acylated collagen for improved solubility .

Research Findings:

-

Surface modification : Esterification of nanocellulose with this compound increased hydrophobicity, as confirmed by FTIR peaks at 1711 cm⁻¹ (C=O) and 2922 cm⁻¹ (C–H stretch) .

-

Degree of substitution (DS) : Up to 96% activation index achieved in tourmaline powder modification at 80°C in DMF .

Curtius Rearrangement

Reaction with sodium azide (NaN₃) generates an acyl azide intermediate, which undergoes rearrangement to form undecyl isocyanate:

This reaction is critical for synthesizing carbamates and urea derivatives .

Hydrolysis

This compound reacts exothermically with water to produce lauric acid and HCl:

Thermodynamic Data:

| Parameter | Value | Source |

|---|---|---|

| ΔᵣH° (hydrolysis) | -71 ± 3 kJ/mol | |

| Boiling point (11 mmHg) | 134–137°C |

Ketone Formation (Laurone)

In the presence of a base, this compound undergoes self-condensation to form laurone ([CH₃(CH₂)₁₀]₂CO):

This reaction is utilized in synthesizing hydrophobic polymers and lubricants .

Polymerization Initiator

This compound serves as a precursor to dilauroyl peroxide , a radical initiator in polymer chemistry:

This peroxide is critical for initiating free-radical polymerizations in industrial applications .

Surface Modification Reactions

This compound modifies biomaterials to enhance hydrophobicity and compatibility:

科学研究应用

Biomedical Applications

Lauroyl chloride has been utilized in the synthesis of modified alginate derivatives that exhibit enhanced hydrophobicity and antimicrobial properties. A study demonstrated that this compound was used to graft lauric acid onto sodium alginate, producing a hydrophobic glycolipid. This modification not only improved the mechanical strength of alginate but also provided significant antibacterial activity against Escherichia coli, making it suitable for biomedical applications such as wound dressings and drug delivery systems .

Key Findings:

- Synthesis : this compound was reacted with sodium alginate in triethanolamine to form a glycolipid.

- Properties : The resulting material showed reduced protein adsorption and improved mechanical properties.

- Antimicrobial Efficacy : The modified alginate exhibited a strong zone of inhibition against common microbial contaminants .

Material Science

In material science, this compound is employed for the esterification of cellulose-based materials. This process enhances the hydrophobicity and compatibility of cellulose fibers with nonpolar solvents. Research indicates that varying amounts of this compound can significantly affect the degree of substitution (DS) in nanofibrillated cellulose (NFC), leading to improved dispersibility and mechanical properties when combined with polybutylene succinate (PBS) to form composite films .

Esterification Process:

- Methodology : NFC was treated with this compound in pyridine under controlled conditions.

- Results : Increased DS correlated with decreased water contact angles, indicating enhanced hydrophobicity.

- Composite Formation : The esterified NFC exhibited improved compatibility with PBS, resulting in superior mechanical properties for composite films .

Polymer Chemistry

This compound serves as a precursor for synthesizing dilauroyl peroxide, which is widely used in free-radical polymerizations. This application is critical in producing various polymers and copolymers for industrial uses. The ability of this compound to undergo characteristic reactions typical of acid chlorides allows for its incorporation into diverse chemical pathways .

Applications in Polymerization:

- Free-Radical Polymerizations : Dilauroyl peroxide derived from this compound acts as an initiator for polymer synthesis.

- Versatility : The compound can also react with other substrates to form various functionalized products, expanding its utility in polymer chemistry .

Case Study 1: Lauroyl Grafted Alginate

A comprehensive study on lauroyl grafted alginate highlighted its potential as a biodegradable material with antimicrobial properties. The synthesized glycolipid demonstrated excellent physicochemical characteristics suitable for medical applications .

Case Study 2: Esterification of Nanofibrillated Cellulose

Research on the esterification of NFC using this compound revealed significant enhancements in the material's hydrophobicity and compatibility with PBS. The findings suggest that this compound can effectively modify natural fibers for advanced material applications .

Summary Table of Findings

作用机制

十二酰氯在化学反应中充当反应性中间体。 它与胺和醇等各种亲核试剂发生亲核取代反应,形成酰胺和酯 . 这种反应性使其可用于合成各种化合物。这些反应中涉及的分子靶标和途径主要是反应分子上的亲核位点。

相似化合物的比较

Table 1: Reactivity and Molecular Weight Impact in Cellulose Acylation

| Acyl Donor | DS (Laurate) | Mn (kDa) | Mw (kDa) |

|---|---|---|---|

| This compound | 2.6 | 15.2 | 32.1 |

| Vinyl Laurate | 2.5 | 228.0 | 1,027.0 |

Degree of Substitution and Byproduct Formation

In ionic liquid [EMIM]OAc, this compound produced 88.2% acetylation (DSₐcₑₜₐₜₑ) compared to 83.3% with lauric anhydride and 11.1% with vinyl laurate, highlighting its superior reactivity among acyl donors (Table 2) . However, competing acetylation from the ionic liquid solvent necessitates careful optimization to minimize byproducts.

Table 2: Acetylation Efficiency in [EMIM]OAc

| Acyl Donor | DSₐcₑₜₐₜₑ (%) | DSₗₐᵤᵣₐₜₑ (%) |

|---|---|---|

| This compound | 88.2 | 11.8 |

| Lauric Anhydride | 83.3 | 16.7 |

| Vinyl Laurate | 11.1 | 88.9 |

Physical and Thermal Properties

Esterification with this compound significantly alters material properties. For ethyl cellulose (EC), this compound (C12) achieved a degree of substitution (DS) comparable to myristoyl (C14), palmitoyl (C16), and stearoyl (C18) chlorides, but thermal stability varied inversely with chain length (Table 3) . Lauroyl-modified cellulose laurates also exhibited increased particle size (132 μm vs. 15 μm for native fibers) due to acyl group aggregation .

Table 3: Thermal Stability of Acylated Ethyl Cellulose

| Acyl Chloride | TGA Onset (°C) |

|---|---|

| Lauroyl (C12) | 210 |

| Myristoyl (C14) | 205 |

| Palmitoyl (C16) | 195 |

| Stearoyl (C18) | 185 |

Steric and Chain Length Effects

Shorter acyl chains (e.g., lauroyl vs. oleoyl) reduce steric hindrance, enhancing reaction efficiency. For example, this compound-modified inulin required tailored conditions compared to cellulose, underscoring substrate-specific reactivity .

生物活性

Lauroyl chloride, a fatty acid derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, highlighting its synthesis, efficacy against various pathogens, and potential applications in food and material sciences.

This compound (C12H23ClO) is an acyl chloride derived from lauric acid. It is characterized by its long hydrophobic carbon chain, which contributes to its biological activity. The synthesis typically involves the reaction of lauric acid with thionyl chloride or phosphorus pentachloride, resulting in a compound that can readily participate in acylation reactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Efficacy Against Pathogens

A study evaluated the antimicrobial properties of lauroyl derivatives against various pathogens. The results indicated:

- Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

- MIC Values : Ranged from 0.125 to 8.0 mg/L for bacterial strains, with the lowest MIC observed against B. subtilis at 0.125 mg/L.

- MBC Values : Generally ranged from 8 to 16 mg/L across tested organisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound derivatives has been explored to understand how modifications affect their antimicrobial potency. For instance, the introduction of different substituents on the lauroyl group can enhance its interaction with microbial membranes, leading to increased efficacy .

Applications in Food and Material Sciences

This compound's antimicrobial properties make it a candidate for applications in food preservation and packaging materials. Its ability to modify proteins enhances their film-forming properties, making them suitable for biodegradable coatings.

Case Study: Acylation of Rapeseed Proteins

A study investigated the acylation of rapeseed protein concentrates (RPC) using this compound to improve their solubility and film-forming characteristics:

- Modification Degree : The relative degree of modification (RDM) was assessed at various levels, indicating that higher modifications led to improved properties.

- Results : The RDM for low-modified RPC was approximately 32.6%, while high-modified RPC reached up to 100%. This indicated that this compound significantly enhanced the hydrophobicity of the proteins, thereby improving their applicability in food packaging .

The antimicrobial mechanism of this compound involves disruption of microbial cell membranes. Studies suggest that lauroyl derivatives can insert themselves into lipid bilayers, leading to increased permeability and eventual cell lysis. This action is further supported by the generation of reactive oxygen species (ROS), which contribute to oxidative stress in microbial cells, resulting in cell death .

常见问题

Basic: What are the standard protocols for synthesizing lauroyl chloride derivatives in peptide chemistry?

Methodological Answer:

this compound is commonly used for O-acylation reactions in peptide synthesis. A validated protocol involves dissolving the target hydroxyl-containing compound (e.g., trans-4-hydroxy-L-proline) in trifluoroacetic acid (TFA), followed by dropwise addition of this compound under controlled stoichiometry (e.g., 2:1 molar ratio of this compound to substrate). The reaction is typically quenched with ice-cold water, and the product is purified via recrystallization or column chromatography. Yields exceeding 90% have been reported under optimized conditions, with structural confirmation via H NMR and IR spectroscopy .

Basic: How should researchers characterize this compound-derived compounds to ensure purity and structural fidelity?

Methodological Answer:

Critical characterization steps include:

- Spectroscopy : H NMR to confirm esterification (e.g., downfield shifts of protons adjacent to the acylated oxygen) and IR spectroscopy for C=O stretching frequencies (~1740 cm) .

- Chromatography : HPLC or TLC to assess purity, with comparison to commercial standards (e.g., 99%+ pure this compound as a reference) .

- Elemental Analysis : Quantifying carbon/hydrogen ratios to verify stoichiometry.

Documentation must align with journal guidelines, ensuring experimental details are replicable .

Advanced: How can researchers reconcile discrepancies in reported yields for this compound-mediated esterification?

Methodological Answer:

Yield variations often arise from:

- Reaction Conditions : Temperature, solvent polarity (e.g., TFA vs. DCM), and moisture control. For example, anhydrous TFA improves protonation of hydroxyl groups, accelerating acylation .

- Impurity Profiles : Commercial this compound may contain residual acids or chlorides; pre-purification via distillation is recommended .

- Analytical Methods : Inconsistent integration of NMR signals or baseline noise in IR can overestimate yields. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantification .

A detailed materials and methods section is critical for cross-study comparisons .

Advanced: What strategies optimize enantioselectivity in this compound-based acylations of chiral substrates?

Methodological Answer:

Enantioselective acylation requires:

- Chiral Catalysts : Use of organocatalysts like DMAP derivatives or enzymatic systems (e.g., lipases) to direct regioselectivity .

- Steric Control : Bulky solvents (e.g., tert-butyl methyl ether) or low temperatures (–20°C) to slow reaction kinetics and favor stereoretentive pathways.

- Post-Reaction Analysis : Chiral HPLC or polarimetry to quantify enantiomeric excess (ee). For example, lauroylated proline derivatives achieved >95% ee under optimized conditions .

Document unexpected stereochemical outcomes in the discussion section, referencing mechanistic studies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive vapors .

- Neutralization : Quench residual this compound with 10% sodium bicarbonate before disposal.

- Storage : Under inert gas (N/Ar) in sealed containers to prevent hydrolysis .

Include hazard mitigation details in the experimental section for reproducibility .

Advanced: How can researchers analyze conflicting data on this compound stability under varying pH and temperature?

Methodological Answer:

- Kinetic Studies : Use C NMR to track hydrolysis rates at different pH levels. This compound hydrolyzes rapidly in aqueous media (t < 1 hr at pH 7), necessitating anhydrous conditions .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (>150°C in inert atmospheres) .

- Controlled Experiments : Replicate conflicting studies with identical reagents and equipment to isolate variables (e.g., moisture content in solvents) .

Discuss limitations of stability assays in the context of experimental design .

Basic: What are the best practices for documenting this compound reactions to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify molar ratios, solvent grades, and reaction times (e.g., "stirred for 24 hr at 25°C") .

- Supplementary Data : Provide raw spectral data (NMR, IR) and chromatograms in supporting information files .

- Error Reporting : Note failed attempts (e.g., hydrolysis due to inadequate drying) to guide troubleshooting .

Follow journal-specific guidelines for structuring experimental sections .

Advanced: How can computational modeling predict this compound reactivity in novel reaction systems?

Methodological Answer:

- DFT Calculations : Simulate transition states for acylation reactions using software like Gaussian or ORCA. Compare activation energies for different nucleophiles (e.g., alcohols vs. amines) .

- Solvent Modeling : COSMO-RS to predict solvent effects on reaction rates and selectivity.

- Validation : Correlate computational results with experimental yields and selectivity ratios.

Include computational parameters (basis sets, convergence criteria) in the methods section .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Derivatize this compound with methanol to form methyl laurate for volatile analysis .

- Titration : Argentometric titration for chloride ion quantification post-hydrolysis .

- UV-Vis : Indirect quantification via chromogenic reagents (e.g., FeCl for residual acyl chlorides) .

Calibrate instruments with certified reference materials and report detection limits .

Advanced: How do researchers address discrepancies between theoretical and experimental yields in large-scale this compound reactions?

Methodological Answer:

- Mass Transfer Limitations : Use high-shear mixing or flow chemistry to improve reagent diffusion in viscous systems.

- Side Reactions : Monitor for Friedel-Crafts acylations or over-alkylation via LC-MS .

- Scale-Down Experiments : Replicate industrial conditions at lab scale (e.g., 10% substrate loading) to identify bottlenecks .

Discuss scalability challenges in the conclusion, proposing pilot-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。